molecular formula C18H26N2O B8108159 4-(6-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)morpholine

4-(6-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)morpholine

Cat. No.: B8108159
M. Wt: 286.4 g/mol
InChI Key: OICVZJXFMFNBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)morpholine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of 6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine], which is then reacted with morpholine under specific conditions to form the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Nucleophiles like halides, amines, under solvent conditions such as ethanol or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-piperidine]
  • 6-Methyl-2,3-Dihydrospiro[indene-1,4’-piperidine]

Comparison: Compared to these similar compounds, 4-(6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(5-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-2-3-15-16(12-14)18(4-6-19-7-5-18)13-17(15)20-8-10-21-11-9-20/h2-3,12,17,19H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVZJXFMFNBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC23CCNCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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